4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside
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Overview
Description
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a protected substrate for mannosidase enzymes, which are crucial in the study of lysosomal storage diseases and other glycosylation disorders .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is the enzyme mannosidase . Mannosidases are a group of enzymes that catalyze the cleavage of mannose residues from glycoproteins and glycolipids. They play a crucial role in the degradation and recycling of glycoproteins in the cells .
Mode of Action
This compound serves as a substrate for mannosidase . When this compound is introduced into a system containing mannosidase, the enzyme cleaves the mannose residues, resulting in a change that can be detected and quantified .
Biochemical Pathways
The action of this compound primarily affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various molecules within the cell. When mannosidase activity is measured using this compound, it provides insights into the functioning of this pathway .
Result of Action
The cleavage of this compound by mannosidase results in the release of mannose residues and a change that can be detected and quantified . This allows for the measurement of mannosidase activity and can provide insights into the functioning of the lysosomal degradation pathway .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a protected mannosidase substrate . It interacts with mannosidase enzymes, which cleave the mannose residues in glycoproteins and glycolipids . The nature of these interactions involves the cleavage of the glycosidic bond of the substrate by the enzyme, resulting in the release of 4-methylumbelliferone .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for mannosidase enzymes . These enzymes are involved in the processing of glycoproteins and glycolipids, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with mannosidase enzymes . When the substrate is cleaved by the enzyme, it releases 4-methylumbelliferone, a fluorescent compound that can be detected and quantified . This allows for the measurement of mannosidase activity in biological samples .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and degradation over time . As a substrate for enzymatic reactions, its effects on cellular function can be observed over time in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dependent on the dosage used
Metabolic Pathways
This compound is involved in the metabolic pathways related to the processing of glycoproteins and glycolipids . It interacts with mannosidase enzymes, which are involved in the cleavage of mannose residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the esterification of 4-Methylumbelliferyl with 2,3,4,6-tetra-O-acetyl-D-mannopyranoside in the presence of an acid catalyst. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside primarily undergoes hydrolysis reactions. The acetyl groups are removed under acidic or basic conditions to yield the active mannosidase substrate .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Esterification: Acid catalysts like sulfuric acid in the presence of solvents such as methanol or ethanol.
Major Products
The major product of hydrolysis is 4-Methylumbelliferyl a-D-mannopyranoside, which is the active form used in enzymatic assays .
Scientific Research Applications
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is extensively used in:
Biochemistry: As a substrate for mannosidase enzymes to study enzyme kinetics and inhibition.
Medicine: In the diagnosis and research of lysosomal storage diseases and other glycosylation disorders.
Drug Development: For screening potential therapeutic agents targeting glycosylation pathways
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside
Uniqueness
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is unique due to its specificity for mannosidase enzymes, making it particularly valuable in the study of mannose-containing glycoproteins and related disorders .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-AZKGINQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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